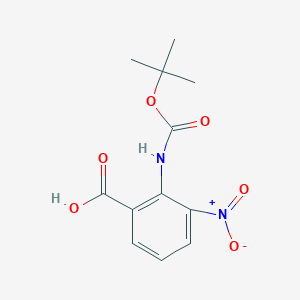

2-tert-Butoxycarbonylamino-3-nitro-benzoic acid

CAS No.:

Cat. No.: VC13629992

Molecular Formula: C12H14N2O6

Molecular Weight: 282.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H14N2O6 |

|---|---|

| Molecular Weight | 282.25 g/mol |

| IUPAC Name | 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-nitrobenzoic acid |

| Standard InChI | InChI=1S/C12H14N2O6/c1-12(2,3)20-11(17)13-9-7(10(15)16)5-4-6-8(9)14(18)19/h4-6H,1-3H3,(H,13,17)(H,15,16) |

| Standard InChI Key | YHVNSQNDUXHQLH-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)NC1=C(C=CC=C1[N+](=O)[O-])C(=O)O |

| Canonical SMILES | CC(C)(C)OC(=O)NC1=C(C=CC=C1[N+](=O)[O-])C(=O)O |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure consists of a benzoic acid backbone with two key functional groups:

-

Boc-protected amino group at position 2, providing steric protection and facilitating controlled deprotection in synthetic workflows .

-

Nitro group at position 3, introducing electron-withdrawing effects that influence reactivity and intermolecular interactions .

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₄N₂O₆ | |

| Molecular Weight | 282.25 g/mol | |

| XLogP3-AA | 2.4 | |

| Topological Polar SA | 121 Ų | |

| Hydrogen Bond Donors | 2 | |

| Hydrogen Bond Acceptors | 6 |

Spectral Data

-

¹H NMR: Signals include aromatic protons (δ 7.5–8.5 ppm), Boc tert-butyl protons (δ 1.4 ppm), and carboxylic acid protons (broad ~δ 12 ppm) .

-

IR Spectroscopy: Peaks at ~1700 cm⁻¹ (C=O stretch, carboxylic acid and Boc carbonyl) and ~1520 cm⁻¹ (asymmetric NO₂ stretch) .

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis typically involves sequential functionalization of a benzoic acid precursor:

-

Nitration: Introduction of the nitro group to 3-nitrobenzoic acid derivatives under controlled conditions (e.g., HNO₃/H₂SO₄) .

-

Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) to protect the amino group .

-

Purification: Recrystallization or column chromatography to isolate the final product .

Key Reaction Conditions:

-

Boc Protection: Conducted in dichloromethane (DCM) or dimethylformamide (DMF) at 0–25°C .

-

Yield Optimization: Reported yields range from 60–85%, dependent on nitro group positioning and steric effects .

Stability and Reactivity

-

Acid Sensitivity: The Boc group is cleavable under acidic conditions (e.g., trifluoroacetic acid), regenerating the free amine .

-

Nitro Group Reduction: Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, enabling further functionalization .

Applications in Pharmaceutical and Organic Chemistry

Peptide Synthesis

The compound acts as a key building block in peptidomimetics, where the Boc group ensures orthogonal protection during solid-phase peptide synthesis (SPPS) . For example:

-

Proteasome Inhibitors: Used in the synthesis of ABZ-Dap(O2(Cbz))-Dap(O1)-Dap(O2)Arg-ANB-NH₂, a selective inhibitor of the human proteasome trypsin subunit .

-

Polyethylene Glycol (PEG) Conjugates: Serves as a linker for PEGylation, enhancing drug solubility and stability .

Antitumor Agents

Derivatives of this compound have shown moderate antitumor activity in vitro. For instance:

-

Tubulysin Analogues: Structural modifications at the nitro and Boc groups yield compounds with IC₅₀ values of 7.6–11.8 µM against breast cancer cell lines (MDA-MB-231, MCF7) .

Table 2: Biological Activity of Selected Derivatives

Comparative Analysis with Analogues

Structural Analogues

-

3-Nitrobenzoic Acid: Lacks the Boc group, increasing reactivity but reducing stability in acidic environments .

-

Methyl 2-(Boc-amino)-3-nitrobenzoate: Ester derivative with improved solubility in organic solvents (CAS 57113-90-3) .

Table 3: Comparative Properties

| Compound | Solubility (DMF) | Melting Point (°C) |

|---|---|---|

| 2-Boc-amino-3-nitro-benzoic acid | 25 mg/mL | 104–108 |

| Methyl ester analogue | >50 mg/mL | 106–110 |

Industrial and Research Significance

Scale-Up Challenges

-

Cost of Boc Reagents: Di-tert-butyl dicarbonate contributes significantly to production costs at industrial scales .

-

Purification Complexity: Column chromatography is often required to separate regioisomers, impacting throughput .

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume